molecular formula C19H17ClN2O3S2 B2461089 N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895474-18-7

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2461089
CAS No.: 895474-18-7
M. Wt: 420.93
InChI Key: FYKLDMPDTRINHA-UHFFFAOYSA-N
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Description

“N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamide” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thiazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in dry toluene .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a planar thiazole ring. The aromaticity of the ring is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of the thiazole ring. The ring’s aromaticity allows for the movement of π-electrons, which can lead to various types of reactions such as donor–acceptor, nucleophilic, and oxidation reactions .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-13-2-8-16(9-3-13)27(24,25)11-10-18(23)22-19-21-17(12-26-19)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKLDMPDTRINHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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